N-Acetylphenylalanylarginine ethyl ester
Overview
Description
N-Acetylphenylalanylarginine ethyl ester is a synthetic compound with the molecular formula C19H29N5O4 and a molecular weight of 391.46 g/mol . It is a derivative of the amino acids phenylalanine and arginine, and it is often used in peptide synthesis due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetylphenylalanylarginine ethyl ester can be synthesized through a series of chemical reactions involving the esterification of N-acetylphenylalanylarginine. The process typically involves the use of ethyl alcohol and a catalyst to facilitate the esterification reaction . The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-Acetylphenylalanylarginine ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .
Scientific Research Applications
N-Acetylphenylalanylarginine ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a reactant in various organic reactions.
Biology: Employed in studies of protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-acetylphenylalanylarginine ethyl ester involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and proteins, modulating their activity and function. The exact pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-acetylphenylalanylarginine ethyl ester include:
- N-acetylphenylalanine ethyl ester
- N-acetylarginine ethyl ester
- N-acetylphenylalanylarginine methyl ester
Uniqueness
This compound is unique due to its specific combination of phenylalanine and arginine residues, which confer distinct chemical and biological properties. This uniqueness makes it particularly valuable in peptide synthesis and other specialized applications .
Properties
IUPAC Name |
ethyl (2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O4/c1-3-28-18(27)15(10-7-11-22-19(20)21)24-17(26)16(23-13(2)25)12-14-8-5-4-6-9-14/h4-6,8-9,15-16H,3,7,10-12H2,1-2H3,(H,23,25)(H,24,26)(H4,20,21,22)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCLWYIGLJFSMM-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989507 | |
Record name | N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)-2-[(1-hydroxyethylidene)amino]-3-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40989507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69536-83-0 | |
Record name | N-Acetylphenylalanylarginine ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069536830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)-2-[(1-hydroxyethylidene)amino]-3-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40989507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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